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Compound of Interest

Compound Name: 4-Hydroxyquinoline

Cat. No.: B3024213 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxyquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic properties of foundational molecules like 4-hydroxyquinoline is

paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxyquinoline, complete

with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of 4-Hydroxyquinoline
The following tables summarize the key spectroscopic data for 4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
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Assignment Chemical Shift (δ) in ppm

A 11.91

B 8.167

C 7.970

D 7.678

E 7.605

F 7.358

G 6.115

Note: Data acquired on a 400 MHz instrument in

DMSO-d6.[1][2]

¹³C NMR Spectroscopic Data

Assignment Chemical Shift (δ) in ppm

C2 164.5

C3 102.7

C4 178.1

C4a 124.8

C5 124.3

C6 123.5

C7 132.1

C8 115.8

C8a 140.7

Note: Data acquired in DMSO-d6.

Infrared (IR) Spectroscopy
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Technique Key Absorption Bands (cm⁻¹)

KBr disc

3410 (O-H stretch), 3050 (aromatic C-H stretch),

1640 (C=O stretch), 1590, 1550, 1470 (aromatic

C=C stretch)

Nujol mull
Consistent with KBr disc, with additional peaks

from nujol.

Mass Spectrometry (MS)
Technique m/z Value

Relative Intensity

(%)
Assignment

Electron Ionization

(EI)
145.0 100.0 [M]⁺ (Molecular Ion)

117.0 55.3 [M-CO]⁺

90.0 19.9

89.0 15.9

116.0 8.4

63.0 8.3

Note: Data obtained

via direct insertion at

75 eV.[1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-hydroxyquinoline.
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Dissolve the sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in

a clean, dry NMR tube.[3]

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it within the

instrument.[4]

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.

For ¹H NMR, set the appropriate acquisition parameters, including a sufficient number of

scans (typically 8-16), spectral width, and a suitable relaxation delay.

For ¹³C NMR, tune the probe to the ¹³C frequency. The spectrum is generally acquired with

proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Acquire the Free Induction Decay (FID).

Data Processing:

Perform a Fourier transform on the acquired FID to convert the time-domain data into the

frequency domain.

Apply phase correction and baseline correction to the spectrum.

Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0

ppm, or to the residual solvent peak.

Infrared (IR) Spectroscopy
Thin Solid Film Method:

Dissolve a small amount (around 50 mg) of 4-hydroxyquinoline in a volatile solvent like

methylene chloride or acetone.
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Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the

plate.

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

KBr Pellet Method:

Finely grind approximately 1-2 mg of 4-hydroxyquinoline with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Place the KBr pellet in the spectrometer's sample holder for analysis.

Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:

Introduce a small amount of the 4-hydroxyquinoline sample into the mass spectrometer,

often via a direct insertion probe for solid samples.

The sample is then bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole or time-of-flight).

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-hydroxyquinoline.
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Caption: Workflow for Spectroscopic Analysis of 4-Hydroxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024213#spectroscopic-data-of-4-hydroxyquinoline-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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